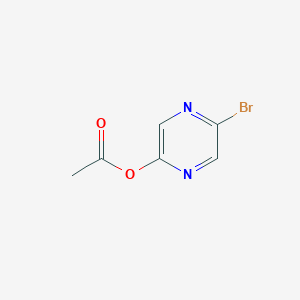

5-Bromopyrazin-2-YL acetate

Description

Significance of Pyrazine (B50134) Heterocycles in Synthetic and Medicinal Chemistry Research

Pyrazine heterocycles, six-membered aromatic rings containing two nitrogen atoms in a 1,4-orientation, are fundamental building blocks in the world of chemistry. nih.govnih.gov Their unique electronic properties and ability to participate in a wide array of chemical transformations make them invaluable scaffolds in both synthetic and medicinal chemistry. nih.govnih.govdoaj.org

The pyrazine ring serves as a versatile starting point for the construction of more complex molecular architectures. nih.govdoaj.org Its inherent reactivity allows for the introduction of various functional groups, enabling the synthesis of a diverse range of compounds. nih.gov Many natural products and pharmacologically active molecules feature a pyrazine core, highlighting its importance in drug discovery and development. nih.govresearchgate.net In fact, several clinically used drugs, including amiloride, bortezomib, and pyrazinamide (B1679903), are based on the pyrazine scaffold. nih.gov The development of novel synthetic methodologies continues to expand the utility of pyrazines in creating intricate and functionally rich molecules. doaj.org

The introduction of halogen atoms onto the pyrazine ring is a powerful strategy for fine-tuning its chemical properties. nih.gov Halogens, being electronegative, withdraw electron density from the aromatic ring, influencing its reactivity towards nucleophilic and electrophilic reagents. nih.govnih.gov This modulation of electronic properties is crucial for controlling the regioselectivity of subsequent reactions and for designing molecules with specific electronic characteristics. nih.govacs.org For instance, halogenated pyrazines are key intermediates in cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The specific halogen used—fluorine, chlorine, bromine, or iodine—also imparts distinct steric and electronic effects, providing a nuanced approach to molecular design. acs.org

Contextualizing 5-Bromopyrazin-2-YL Acetate (B1210297) within Bromopyrazine Derivative Research

Within the family of halogenated pyrazines, bromo-substituted derivatives hold a special place due to the unique properties of the bromine atom. 5-Bromopyrazin-2-yl acetate, with its bromine atom at the 5-position and an acetate group at the 2-position, is a prime example of a strategically functionalized pyrazine.

In organic synthesis, the bromine atom is an excellent leaving group, a molecular fragment that departs with a pair of electrons during a chemical reaction. wikipedia.orglibretexts.org This characteristic is particularly valuable in nucleophilic aromatic substitution reactions, where the bromine atom on the pyrazine ring can be readily displaced by a variety of nucleophiles. youtube.com This allows for the introduction of diverse functionalities at the 5-position, making this compound a versatile intermediate for the synthesis of a wide range of pyrazine derivatives. nih.govnih.gov Furthermore, the carbon-bromine bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the formation of new carbon-carbon bonds and the construction of more complex molecular frameworks. researchgate.netnih.gov

The acetate group (AcO) in this compound serves multiple purposes. It can act as a protecting group for the hydroxyl functionality on the pyrazine ring, which can be easily removed under basic or acidic conditions to reveal the corresponding alcohol. mdpi.com This alcohol can then be further functionalized or participate in other reactions. The acetate group itself can be a target for various transformations. For example, it can be hydrolyzed to a hydroxyl group, which can then be oxidized to a ketone or converted to other functional groups. This ability to undergo functional group interconversions adds to the synthetic versatility of this compound, allowing for the creation of a diverse library of pyrazine-based compounds. researchgate.net

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C6H5BrN2O2 |

| Molecular Weight | 217.02 g/mol |

| CAS Number | 1209459-60-8 |

| Appearance | White to off-white solid |

| Melting Point | 78-82 °C |

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrN2O2 |

|---|---|

Molecular Weight |

217.02 g/mol |

IUPAC Name |

(5-bromopyrazin-2-yl) acetate |

InChI |

InChI=1S/C6H5BrN2O2/c1-4(10)11-6-3-8-5(7)2-9-6/h2-3H,1H3 |

InChI Key |

ATZMNRVUCCWRBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CN=C(C=N1)Br |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 5 Bromopyrazin 2 Yl Acetate

Nucleophilic Substitution Reactions at the Bromine Position

The pyrazine (B50134) ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes halogenated pyrazines, such as 5-Bromopyrazin-2-YL acetate (B1210297), susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced by the electron-withdrawing nature of the pyrazine nitrogens.

Direct displacement of the bromine atom in 5-Bromopyrazin-2-YL acetate by an amine nucleophile can lead to the formation of 5-aminopyrazine derivatives. While palladium-catalyzed methods like the Buchwald-Hartwig amination are more commonly employed for this transformation due to their broader scope and milder conditions, direct SNAr can be achieved under specific circumstances. Typically, this requires highly activated substrates or the use of strong nucleophiles and elevated temperatures.

The reaction of a halo-substituted nitropyridine with amines has been studied, showcasing that such nucleophilic substitutions are feasible on electron-poor heteroaromatic rings. clockss.org For this compound, the reaction with a primary or secondary amine would yield the corresponding 5-(alkylamino)- or 5-(dialkylamino)pyrazin-2-YL acetate. Subsequent hydrolysis of the acetate ester would provide the corresponding pyrazinol, which exists in equilibrium with its pyrazinone tautomer. If the nucleophile is an amide, the product would be a 5-acetamidopyrazin-2-YL acetate derivative. The success of these reactions is highly dependent on the nucleophilicity of the amine and the reaction conditions, as forcing conditions may lead to cleavage of the acetate group.

Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, coupling an organoboron species with an organic halide or triflate. wikipedia.org This palladium-catalyzed reaction is highly effective for the functionalization of this compound, allowing for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups at the 5-position. nih.gov The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents and byproducts. nih.govnih.gov

The efficacy of the Suzuki-Miyaura coupling is critically dependent on the choice of catalyst, ligand, base, and solvent. A typical catalytic system involves a palladium(0) source, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂, or used directly as a complex like Pd(PPh₃)₄. nih.govmdpi.com

Ligands play a crucial role by stabilizing the palladium center and modulating its reactivity. wikipedia.org Simple phosphine ligands such as triphenylphosphine (PPh₃) are often effective. However, for more challenging substrates or to improve reaction rates and yields, more sophisticated ligands are employed. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can significantly enhance catalytic activity, particularly for couplings involving less reactive aryl chlorides or hindered substrates. mdpi.com The choice of ligand can also influence selectivity in molecules with multiple reactive sites. nih.gov

Bases are required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transmetalation step. organic-chemistry.org Common bases include inorganic carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), often used in aqueous solutions with a phase-transfer catalyst or in polar organic solvents. nih.govmdpi.com

Solvents are typically chosen based on the solubility of the reactants and the reaction temperature. Common choices include ethereal solvents like 1,4-dioxane and dimethoxyethane (DME), aromatic hydrocarbons like toluene, and alcohols. mdpi.comrsc.org

| Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate-Good | nih.gov |

| 2-Amino-5-bromopyrazine | Arylene diboronic acid derivatives | PdCl₂(dppf) | dppf | Na₂CO₃ | Toluene/H₂O/DMF | Reflux | 50-70 | rsc.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 110 | Quantitative | beilstein-journals.org |

The Suzuki-Miyaura reaction exhibits a broad scope with respect to the organoboron coupling partner. A wide variety of electronically and sterically diverse boronic acids and their corresponding esters (e.g., pinacol esters) or trifluoroborate salts can be successfully coupled with this compound. nih.gov

Arylboronic Acids : Both electron-rich and electron-deficient arylboronic acids are generally effective coupling partners. mdpi.com

Heteroarylboronic Acids : Boronic acids derived from heterocycles such as furans, thiophenes, pyridines, and indoles are also suitable, though their stability can sometimes be a limiting factor. nih.govnih.gov Potassium heteroaryltrifluoroborates often show enhanced stability and reactivity compared to the corresponding boronic acids. nih.gov

Alkenyl- and Alkylboronic Acids : These can also be used, though reactions with alkylboranes containing β-hydrogens can sometimes be complicated by side reactions like β-hydride elimination. libretexts.org

Limitations of the reaction include potential catalyst inhibition by certain nitrogen-rich heterocycles and the propensity for some boronic acids to undergo protodeboronation (cleavage of the C-B bond by a proton source) under the reaction conditions, especially at higher temperatures. nih.govnih.gov Functional groups that are sensitive to the basic conditions, such as esters, may be hydrolyzed if the reaction is not carefully controlled, although the acetate group in the title compound is generally stable under many Suzuki conditions.

| Halide Substrate | Boronic Acid Partner | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| Various Bromo-pyridines/pyrazines | Electron-rich arylboronic acids | Aryl-substituted heterocycle | Good to Excellent | mdpi.comrsc.org |

| Various Bromo-pyridines/pyrazines | Electron-deficient arylboronic acids | Aryl-substituted heterocycle | Moderate to Good | mdpi.comrsc.org |

| 6-Chloroindole | 6-Fluoro-3-pyridyl boronic acid | HETEROARYL-indole | Excellent (91-99%) | nih.gov |

| 4-Chlorobenzonitrile | 3,5-Dimethylisoxazol-4-yltrifluoroborate | HETEROARYL-benzonitrile | Good (71%) | nih.gov |

| p-Bromoacetophenone | trans-2-Styryl DABO boronate | Styryl ketone | Good (70-80%) | acs.org |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.orglibretexts.org It is a highly versatile and efficient alternative to classical methods like nucleophilic aromatic substitution, operating under milder conditions with a much broader substrate scope. acsgcipr.org This reaction is well-suited for the amination of this compound with a variety of primary and secondary amines, amides, and other nitrogen nucleophiles.

The catalytic cycle is similar to that of the Suzuki reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The choice of ligand is critical, with bulky, electron-rich biarylphosphine ligands (e.g., BINAP, XPhos, tBuBrettPhos) being essential for high catalytic activity. nih.govorganic-chemistry.org The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or lithium bis(trimethylsilyl)amide (LHMDS), plays a key role in deprotonating the amine-palladium complex to facilitate the C-N bond-forming reductive elimination step. nih.gov An efficient method for the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles has been developed using a Pd precatalyst based on the tBuBrettPhos ligand, demonstrating the applicability of this methodology to nitrogen-rich heterocycles. nih.gov

Other Cross-Coupling Methodologies (e.g., Sonogashira, Negishi)

Beyond the Suzuki and Buchwald-Hartwig reactions, other palladium-catalyzed cross-coupling methods can be effectively applied to this compound.

Sonogashira Coupling : This reaction forms a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. wikipedia.org It typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH). scirp.orgorganic-chemistry.org The reaction can be used to install an alkynyl substituent at the 5-position of the pyrazine ring, creating arylalkyne structures that are valuable precursors for further synthetic transformations. soton.ac.uk Conditions have been optimized for the Sonogashira coupling of various bromo-heterocycles, including 2-amino-3-bromopyridines, which serve as good models for the reactivity of this compound. scirp.org

Negishi Coupling : The Negishi reaction involves the coupling of an organohalide with an organozinc reagent. wikipedia.org It is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.org For this compound, coupling with an arylzinc or alkylzinc reagent, catalyzed by a palladium or nickel complex, would provide the corresponding 5-aryl- or 5-alkylpyrazine derivative. rsc.org The organozinc reagents are typically prepared in situ from the corresponding organohalide. Several examples of Negishi cross-coupling have been reported in pyrazine chemistry, highlighting its utility for functionalizing this heterocyclic core. rsc.org

Reactions Involving the Acetate Moiety

The acetate group in this compound is a primary site for chemical modification, allowing for the unmasking of a hydroxyl group or the formation of other ester derivatives.

Hydrolysis and Transesterification Reactions

The ester linkage in this compound is susceptible to cleavage through hydrolysis, yielding 5-bromopyrazin-2-ol. This reaction can be catalyzed by either acid or base. Under acidic conditions, protonation of the carbonyl oxygen of the acetate group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. In contrast, basic hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Transesterification offers a route to other esters of 5-bromopyrazin-2-ol. This process involves the reaction of this compound with an alcohol in the presence of an acid or base catalyst. Lipase-catalyzed transesterification presents a milder, more selective alternative for this transformation.

| Reaction | Reagents and Conditions | Product |

| Hydrolysis (Acid-catalyzed) | Dilute HCl or H2SO4, heat | 5-Bromopyrazin-2-ol |

| Hydrolysis (Base-catalyzed) | Aqueous NaOH or KOH, heat | 5-Bromopyrazin-2-ol |

| Transesterification | R'OH, acid or base catalyst, heat | 5-Bromopyrazin-2-YL R'-oate |

| Enzymatic Transesterification | R'OH, Lipase | 5-Bromopyrazin-2-YL R'-oate |

Further Functionalization of the Carboxylic Acid Derivative (if formed)

Hydrolysis of the acetate group furnishes 5-bromopyrazin-2-ol, which exists in tautomeric equilibrium with its keto form, 5-bromo-1H-pyrazin-2-one. Oxidation of the corresponding aldehyde, which can be derived from the alcohol, would lead to 5-bromopyrazine-2-carboxylic acid. This carboxylic acid is a versatile intermediate for a variety of functional group transformations.

Amide Formation: The carboxylic acid can be converted to its corresponding acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine to yield a diverse range of amides. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Esterification: Standard Fischer esterification conditions, involving reaction with an alcohol in the presence of a strong acid catalyst, can be employed to form various esters of 5-bromopyrazine-2-carboxylic acid.

Decarboxylation: Pyrazinecarboxylic acids can undergo decarboxylation upon heating, often facilitated by a copper catalyst, to yield the corresponding pyrazine. The stability of the resulting pyrazine ring can influence the ease of this reaction.

Electrophilic Aromatic Substitution on the Pyrazine Ring

The pyrazine ring is an electron-deficient aromatic system, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). The presence of both a bromo and an acetate substituent further influences the reactivity and regioselectivity of such reactions.

Regioselectivity Considerations and Activating/Deactivating Effects of Substituents

Both the bromo and the acetate (via the ether oxygen) substituents are ortho, para-directing groups in classical electrophilic aromatic substitution on benzene rings due to the ability of their lone pairs to stabilize the intermediate carbocation through resonance. However, both are also deactivating due to their inductive electron-withdrawing effects. In the context of the already electron-poor pyrazine ring, these deactivating effects are amplified.

The bromine atom is a moderately deactivating, ortho, para-directing group. The acetoxy group is also deactivating due to the electron-withdrawing nature of the carbonyl group, but the lone pairs on the ether oxygen can participate in resonance, directing incoming electrophiles to the ortho and para positions.

In this compound, the positions available for substitution are C-3 and C-6. The directing effects of the existing substituents will determine the preferred position of attack for an incoming electrophile. The interplay of inductive and resonance effects, as well as the inherent reactivity of the pyrazine nucleus, makes predicting the outcome complex. Computational studies are often employed to predict the most likely site of substitution.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Pyrazine Ring | Directing Influence |

| -Br | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| -OAc | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

Cyclization Reactions and Annulation Strategies

The presence of multiple reactive sites in this compound and its derivatives makes it a valuable precursor for the synthesis of fused heterocyclic systems containing a pyrazine core.

Formation of Fused Heterocyclic Systems Containing the Pyrazine Core

Following hydrolysis of the acetate to 5-bromopyrazin-2-ol and subsequent conversion to a 2-amino or 2-hydrazinopyrazine derivative, a variety of annulation strategies can be employed to construct fused ring systems.

Imidazo[1,2-a]pyrazines: 2-Aminopyrazines are key precursors for the synthesis of imidazo[1,2-a]pyrazines. Reaction with α-haloketones is a common method for the construction of this fused bicyclic system.

Triazolo[4,3-a]pyrazines: The synthesis of triazolo[4,3-a]pyrazines can be achieved from 2-hydrazinopyrazines. Cyclization with reagents such as orthoesters or carboxylic acid derivatives provides a route to this important class of fused heterocycles.

Pyrazino[2,3-b]quinoxalines: Condensation of a 2,3-diaminopyrazine derivative with a 1,2-dicarbonyl compound is a classical method for the synthesis of pyrazino[2,3-b]quinoxalines. The required 2,3-diaminopyrazine could potentially be synthesized from this compound through a series of functional group manipulations.

Intramolecular Cyclization Pathways

The intramolecular cyclization of this compound and its derivatives typically involves the formation of a new carbon-carbon or carbon-heteroatom bond between the side chain at the 2-position and the carbon atom at the 5-position of the pyrazine ring. This process is often predicated on the generation of a reactive intermediate, such as an organopalladium species or a carbanion, which can then undergo an intramolecular nucleophilic attack or a coupling reaction.

Detailed research has shown that derivatives of this compound can be effectively cyclized to form fused heterocyclic systems. For instance, palladium-catalyzed intramolecular reactions are a common strategy. In these reactions, the palladium catalyst oxidatively adds to the carbon-bromine bond, forming an organopalladium intermediate. This intermediate can then react with a nucleophilic portion of the molecule, such as an enolate generated from the acetyl group, to form the new ring.

A key transformation in this context is the synthesis of pyrrolo[1,2-a]pyrazin-4-one derivatives. While direct cyclization of this compound is not extensively documented, related transformations provide insight into potential pathways. For example, the palladium-catalyzed Suzuki cross-coupling of 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazines with arylboronic acids demonstrates the reactivity of the C-Br bond on a similar fused pyrazine system, suggesting that the initial cyclization to form the pyrrolo[1,2-a]pyrazine core is a feasible and important step nih.gov.

Furthermore, base-induced intramolecular cyclizations offer an alternative route. In the presence of a strong base, the acetyl group of a 2-acetyl-5-bromopyrazine derivative can be deprotonated to form an enolate. This nucleophilic enolate can then attack the electron-deficient carbon atom bearing the bromine atom in an intramolecular nucleophilic aromatic substitution (SNAr) reaction, leading to the formation of a five-membered ring fused to the pyrazine core.

The following table summarizes a representative intramolecular cyclization reaction of a 5-bromopyrazine derivative, highlighting the conditions and outcomes that could be analogous to the cyclization of this compound derivatives.

| Starting Material | Catalyst/Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 6-Bromo-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine | Pd2(dba)3 / BINAP | Toluene | 110 | 6-Amino-substituted pyrrolo[1,2-a]pyrazine | Moderate |

This table illustrates a palladium-catalyzed amination reaction on a related brominated pyrrolo[1,2-a]pyrazine system, indicating the feasibility of palladium-mediated bond formation at the C-6 (analogous to C-5 in 5-bromopyrazine) position nih.gov. While this is an intermolecular example, the principles of palladium catalysis are directly applicable to intramolecular scenarios.

The synthesis of various fused-ring pyrroles through palladium-catalyzed multicomponent reactions further underscores the utility of palladium in constructing complex heterocyclic systems from aryl halides nih.gov. These methodologies, which involve the coupling of aryl iodides, carbon monoxide, and alkyne-tethered imines, showcase the power of palladium catalysis to facilitate multiple bond-forming events in a single operation, a concept that can be extended to the design of intramolecular cyclization strategies for this compound.

Advanced Spectroscopic and Analytical Elucidation Methodologies for 5 Bromopyrazin 2 Yl Acetate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 5-Bromopyrazin-2-YL acetate (B1210297). Through various NMR experiments, it is possible to assign every proton and carbon atom, confirm the connectivity between atoms, and investigate the compound's dynamic conformational properties.

One-dimensional (1D) NMR spectra, including ¹H NMR and ¹³C NMR, provide the fundamental framework for structural analysis.

The ¹H NMR spectrum of 5-Bromopyrazin-2-YL acetate is expected to show distinct signals for the protons on the pyrazine (B50134) ring and the methyl protons of the acetate group. The pyrazine ring contains two non-equivalent aromatic protons, which would appear as singlets due to the lack of adjacent proton coupling. The methyl group will also present as a sharp singlet. The chemical shifts are influenced by the electronic environment; the electronegative nitrogen atoms and the bromine atom deshield the ring protons, shifting them downfield. pressbooks.pub

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct carbon signals are expected: four for the pyrazine ring carbons, one for the carbonyl carbon of the acetate, and one for the methyl carbon.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org A DEPT-135 experiment would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary carbons would be absent. This allows for unambiguous assignment of the protonated carbons in the pyrazine ring and the methyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY) , a 1D experiment, can reveal through-space interactions between protons that are close to each other (typically < 5 Å), which is vital for confirming spatial arrangements. youtube.com For this compound, a NOESY experiment could potentially show a correlation between the acetate's methyl protons and the proton at the C-3 position of the pyrazine ring, depending on the preferred conformation around the ester linkage.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | DEPT-135 Signal |

| H-3 | Pyrazine CH | ~8.5-8.7 | - | Positive |

| H-6 | Pyrazine CH | ~8.4-8.6 | - | Positive |

| -OCOCH₃ | Acetate CH₃ | ~2.2-2.4 | - | Positive |

| C-2 | Pyrazine C-O | - | ~150-155 | Absent |

| C-3 | Pyrazine CH | - | ~145-150 | Positive |

| C-5 | Pyrazine C-Br | - | ~130-135 | Absent |

| C-6 | Pyrazine CH | - | ~140-145 | Positive |

| -C =O | Carbonyl C | - | ~168-172 | Absent |

| -OCOC H₃ | Acetate C | - | ~20-22 | Positive |

Note: The chemical shift values are estimates based on typical values for pyrazine derivatives and substituted aromatic esters. Actual experimental values may vary depending on the solvent and other conditions.

Two-dimensional (2D) NMR experiments are powerful for confirming the molecular skeleton by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would be expected to show no cross-peaks for the pyrazine ring protons as they are isolated singlets, confirming their structural relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached (¹JCH coupling). columbia.edu This is crucial for definitively assigning the signals in the ¹H and ¹³C spectra. For instance, the proton signal at ~8.5 ppm would show a cross-peak to the carbon signal at ~145-150 ppm (C-3), and the proton signal at ~2.3 ppm would correlate with the carbon signal at ~20-22 ppm (-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds (²JCH and ³JCH). libretexts.org It is exceptionally useful for connecting the different fragments of the molecule and confirming the position of substituents on the pyrazine ring. researchgate.net For example, the methyl protons of the acetate group (~2.3 ppm) would show an HMBC correlation to the carbonyl carbon (~170 ppm) and to the C-2 of the pyrazine ring (~152 ppm). The pyrazine proton H-3 would show correlations to carbons C-2 and C-5, confirming the substitution pattern.

Table 2: Key Expected HMBC Correlations for Structural Confirmation

| Proton (¹H) | Correlating Carbons (¹³C) | Information Gained |

| H-3 | C-2, C-5, C=O | Confirms connectivity of H-3 to the pyrazine ring and its proximity to the ester and bromo-substituted carbons. |

| H-6 | C-2, C-5 | Confirms connectivity of H-6 and its relationship to the substituted carbons. |

| -OCOCH₃ | C=O, C-2 | Confirms the acetate group structure and its attachment to the C-2 position of the pyrazine ring. |

The structure of this compound possesses rotational freedom, primarily around the C2-O single bond of the ester linkage. This rotation can lead to the existence of different conformers (rotamers) in solution. Variable-temperature (VT) NMR studies can provide insight into these conformational dynamics. nih.gov

By recording ¹H NMR spectra at different temperatures, one can observe changes in the line shape of the signals. If the rotation around the C-O bond is slow on the NMR timescale at lower temperatures, distinct signals for each rotamer might be observed. As the temperature increases, the rate of interconversion between rotamers also increases, leading to the broadening of these signals until they coalesce into a single, averaged signal at a specific coalescence temperature (Tc). nih.gov Analysis of this data can be used to calculate the energy barrier (ΔG‡) for the rotation, providing valuable thermodynamic information about the molecule's conformational flexibility.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its structural features through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or more decimal places). This allows for the calculation of the elemental formula of the compound, confirming its atomic composition. The presence of a bromine atom is readily identified by its characteristic isotopic pattern; bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.org Therefore, the mass spectrum of this compound will exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass-to-charge (m/z) units. rsc.org

Table 3: HRMS Data for this compound (C₆H₅BrN₂O₂)

| Ion | Calculated Exact Mass (m/z) |

| [C₆H₅⁷⁹BrN₂O₂]⁺ | 215.95344 |

| [C₆H₅⁸¹BrN₂O₂]⁺ | 217.95139 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting product ions provide a fragmentation fingerprint that helps to elucidate the molecular structure. nih.gov

The fragmentation of this compound is expected to proceed through several key pathways, characteristic of esters and aromatic halides. libretexts.orgwhitman.edumiamioh.edu

Loss of Ketene (B1206846): A common fragmentation for acetate esters is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da). This would result in a fragment corresponding to 5-bromopyrazin-2-ol.

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the ring oxygen can lead to the formation of an acylium ion (CH₃CO⁺, m/z 43), which is often a prominent peak in the spectra of acetate esters. whitman.edu

Loss of Acetoxy Radical: Cleavage of the C-O bond can result in the loss of an acetoxy radical (•OCOCH₃, 59 Da) to give the 5-bromopyrazinyl cation.

Ring Fragmentation: Subsequent fragmentation of the bromopyrazine ring structure can occur, for example, through the loss of HCN or Br•.

Table 4: Plausible MS/MS Fragmentation Profile for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 216/218 | 174/176 | 42 (CH₂CO) | [5-Bromopyrazin-2-ol]⁺• |

| 216/218 | 157/159 | 59 (•OCOCH₃) | [5-Bromopyrazinyl]⁺ |

| 216/218 | 43 | 173/175 | [CH₃CO]⁺ |

| 157/159 | 78 | 79/81 (Br•) | [Pyrazinyl]⁺ |

Note: m/z values are given for the major isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br/⁸¹Br).

LC-MS Applications for Reaction Monitoring and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool in synthetic chemistry, combining the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. uccore.org Its application is critical for monitoring the synthesis of this compound and for assessing the purity of the final product.

During synthesis, small aliquots of the reaction mixture can be periodically injected into the LC-MS system. The resulting chromatograms and mass spectra allow chemists to track the consumption of reactants and the formation of the desired product. For instance, in the synthesis of a pyrazine derivative, selected reaction monitoring (SRM) or selected ion monitoring (SIM) can be employed to specifically track the mass-to-charge ratio (m/z) corresponding to the starting materials and the target compound, this compound. researchgate.net The disappearance of reactant ions and the concurrent increase in the intensity of the product ion signal indicates the progression of the reaction.

For purity assessment, LC-MS is used to generate an impurity profile of the final compound. chimia.chnih.gov The technique separates the main compound from any byproducts, unreacted starting materials, or degradation products. nih.gov The mass spectrometer provides the molecular weight of these impurities, offering vital clues for their structural identification. grace.com Quantitative purity assessment can be performed by comparing the integrated peak area of this compound to the total area of all detected peaks in the chromatogram, although this is more accurately performed with a uniform detector like a CAD (Charged Aerosol Detector) or by using relative response factors.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For a novel compound like this compound, obtaining a single-crystal XRD structure provides unambiguous proof of its chemical identity, connectivity, and stereochemistry. muohio.edu This technique is foundational for understanding the solid-state properties of pyrazine derivatives. researchgate.net

The primary prerequisite for XRD analysis is the cultivation of high-quality single crystals. The optimal crystal size for diffraction experiments typically has dimensions of 0.2–0.4 mm. tamu.edu Several methods are employed for growing crystals of organic compounds like pyrazine derivatives:

Slow Evaporation: This is the most common and straightforward method, where the compound is dissolved in a suitable solvent to create a saturated or near-saturated solution. ufl.edu The container is loosely covered, allowing the solvent to evaporate slowly over days or weeks, leading to the gradual formation of crystals. tamu.edurochester.edu The choice of solvent is critical; the compound should be moderately soluble. tamu.edu

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool down slowly. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and subsequent crystallization. uni-marburg.de

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is highly soluble, and placing this solution in a sealed chamber containing a second, more volatile "anti-solvent" in which the compound is insoluble. ufl.edu The slow diffusion of the anti-solvent vapor into the compound's solution causes the compound to precipitate and form crystals. ufl.edu

The data from an XRD structure determination extends beyond the individual molecule, providing profound insights into how molecules arrange themselves in the solid state (crystal packing). nih.gov This arrangement is governed by a variety of non-covalent intermolecular interactions. For pyrazine derivatives, these interactions are crucial for understanding their physical properties and for crystal engineering. nih.govnih.gov

Key interactions observed in the crystal structures of pyrazine-based compounds include:

Hydrogen Bonding: The nitrogen atoms in the pyrazine ring are effective hydrogen bond acceptors, often interacting with donor groups from neighboring molecules. nih.govnih.gov

Halogen Bonding: The bromine atom in this compound can act as a Lewis acidic site (a halogen bond donor), interacting with Lewis basic sites like nitrogen or oxygen atoms on adjacent molecules.

π-π Stacking: The aromatic pyrazine rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces. researchgate.net This stacking can be in a face-to-face or offset configuration. rsc.org

Understanding these interactions is fundamental to the field of crystal engineering, where this knowledge can be used to design new materials with desired properties. mdpi.com

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Hydrogen Bonding | An attractive force between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | The pyrazine nitrogen atoms can act as hydrogen bond acceptors. nih.gov |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophilic site. | The bromine atom can participate in halogen bonds with nitrogen or oxygen atoms. |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The electron-deficient pyrazine ring can stack with other rings, influencing crystal packing. researchgate.net |

| van der Waals Forces | Weak, non-specific attractions between molecules resulting from temporary fluctuations in electron density. | Contribute to the overall cohesive energy and stability of the crystal lattice. researchgate.net |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis and purification. For this compound, techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used for analytical and preparative purposes.

HPLC is the most widely used technique for assessing the purity of active pharmaceutical ingredients (APIs) and other chemical compounds. nexbioinc.compharmasalmanac.com It offers high resolution, speed, and sensitivity. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed and validated.

In quantitative analysis , a precise amount of the compound is dissolved to make a standard solution of known concentration. A calibration curve is generated by injecting a series of dilutions of this standard and plotting the detector response (peak area) against concentration. ijcpa.insphinxsai.com The concentration of an unknown sample can then be accurately determined by comparing its peak area to the calibration curve.

For purity profiling , the HPLC method is optimized to separate the main compound from all potential impurities. slideshare.net The purity is often reported as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram. According to ICH guidelines, impurities present above a certain threshold (e.g., 0.1%) must be identified and characterized. pharmasalmanac.comslideshare.net

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water (A) and Acetonitrile or Methanol (B), often with 0.1% formic acid or TFA. ijcpa.innih.gov | The solvent that carries the sample through the column. Gradient elution allows for separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. sphinxsai.com |

| Detection | UV/Vis Diode Array Detector (DAD) at a wavelength of maximum absorbance (e.g., 254 nm or 270 nm). | Detects and quantifies UV-active compounds as they elute from the column. |

| Column Temperature | 25-40 °C nih.gov | Ensures reproducible retention times and optimal peak shape. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. libretexts.orgresearchgate.net It allows for a quick qualitative assessment of the presence of starting materials and the formation of products.

To monitor a reaction, a TLC plate (typically silica (B1680970) gel) is spotted with three lanes:

Starting Material (SM): A pure sample of the reactant.

Co-spot (C): A spot containing both the starting material and the reaction mixture.

Reaction Mixture (RM): A small aliquot taken directly from the reaction. rochester.edu

The plate is then developed in a suitable solvent system. By comparing the spots under a UV lamp or after staining, a chemist can determine the reaction's status. The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane, and a new spot, corresponding to the product, has appeared. libretexts.org The co-spot helps to unambiguously confirm the identity of the starting material spot in the reaction mixture lane, which is especially useful if the product and reactant have similar polarities (Rf values). rochester.edu

| Observation on TLC Plate | Interpretation |

|---|---|

| Strong spot in the SM lane; strong spot at the same height in the C and RM lanes; no new spots in the RM lane. | Reaction has not started or is very slow. |

| Faint spot in the SM lane; faint spot at the same height in the C and RM lanes; new, strong spot (product) appears in the RM and C lanes. | Reaction is in progress. |

| No spot corresponding to the starting material in the RM lane; strong new product spot in the RM and C lanes. | Reaction is complete. |

Preparative Column Chromatography for Compound Isolation

Preparative column chromatography stands as a cornerstone technique for the isolation and purification of synthetic compounds, including this compound and its derivatives. This method leverages the differential adsorption of compounds onto a stationary phase, allowing for their separation as a mobile phase percolates through the column. The selection of both the stationary and mobile phases is critical to achieving effective separation of the target compound from reaction byproducts and unreacted starting materials.

For pyrazine derivatives, silica gel is a commonly employed stationary phase due to its polarity and ability to separate compounds based on differences in their functional groups. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, is optimized to control the elution of the compounds. The polarity of the eluent is fine-tuned by adjusting the ratio of the solvents to achieve the desired separation.

While specific preparative column chromatography protocols for this compound are not extensively detailed in publicly available literature, the purification of structurally related pyrazine derivatives provides a strong model for its isolation. For instance, in the synthesis of related heterocyclic compounds, column chromatography using a mixture of ethyl acetate and hexane has proven effective.

A representative procedure for the purification of a pyrazine derivative, 2-((3-Methyl-1-phenyl-1H-pyrazol-5-yl)thio)-N-(pyrazin-2-yl)acetamide, involved the use of column chromatography with an ethyl acetate/hexane solvent system in a 30:70 ratio. nih.gov This indicates that a gradient of increasing polarity, starting with a low percentage of ethyl acetate in hexane and gradually increasing the ethyl acetate concentration, would likely be effective for the elution of this compound. The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the purified product.

The following table outlines a representative set of conditions for the preparative column chromatography of a pyrazine derivative, which can be adapted for the purification of this compound.

| Parameter | Condition | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides good separation of polar compounds. |

| Mobile Phase | Hexane / Ethyl Acetate | Allows for fine-tuning of eluent polarity to control compound elution. |

| Elution Profile | Gradient elution, e.g., 10% to 50% Ethyl Acetate in Hexane | A gradient is often more effective than isocratic elution for separating compounds with a range of polarities. |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization | Enables tracking of the separation and identification of fractions containing the desired product. |

Table 1: Representative Conditions for Preparative Column Chromatography of Pyrazine Derivatives

The successful isolation of this compound via preparative column chromatography is contingent on the careful selection of these parameters to maximize the resolution between the target compound and any impurities.

Computational Chemistry and Theoretical Studies on 5 Bromopyrazin 2 Yl Acetate Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-bromopyrazin-2-yl acetate (B1210297), DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. By optimizing the geometry, researchers can obtain key data such as bond lengths, bond angles, and dihedral angles.

These calculations would also yield the molecule's total electronic energy and the energies of its various conformations. The relative energies of different conformers, which may arise from the rotation around the C-O single bond of the acetate group, could be calculated to identify the most stable isomer. A typical DFT study would involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to provide a balance between accuracy and computational cost.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 5-Bromopyrazin-2-YL Acetate

| Parameter | Predicted Value (Å or °) |

| C2-N1 Bond Length | Data not available |

| C3-N4 Bond Length | Data not available |

| C5-Br Bond Length | Data not available |

| C2-O-C(acetate) Angle | Data not available |

| Pyrazine (B50134) Ring Planarity | Data not available |

Frontier Molecular Orbital (FMO) Analysis to Predict Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into how a molecule will interact with other chemical species.

For this compound, the HOMO would likely be distributed over the electron-rich pyrazine ring and the oxygen atoms of the acetate group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be expected to be located primarily on the pyrazine ring, particularly on the carbon atoms, suggesting these are the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Electrostatic Potential (ESP) Surface Analysis for Understanding Interactions

The Electrostatic Potential (ESP) surface is a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with colors indicating regions of positive (blue) and negative (red) electrostatic potential. This analysis is invaluable for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, and for predicting how a molecule will be recognized by biological targets or other reactants.

In the case of this compound, the ESP surface would be expected to show negative potential around the nitrogen atoms of the pyrazine ring and the carbonyl oxygen of the acetate group, making them potential hydrogen bond acceptors. The bromine atom could exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor. The hydrogen atoms of the pyrazine ring would show positive potential.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Target Interactions

While QM methods are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Simulation Protocols and Force Field Selection

To perform an MD simulation of this compound, a suitable force field would first need to be selected. A force field is a set of parameters that defines the potential energy of the system. Commonly used force fields for organic molecules include AMBER, CHARMM, and GROMOS. The parameters for the molecule, including bond lengths, angles, dihedrals, and non-bonded interactions, would be derived from experimental data or high-level QM calculations.

The simulation protocol would involve placing the molecule in a simulation box, often filled with a solvent like water to mimic physiological conditions. The system would then be energy minimized, heated to the desired temperature, and equilibrated before the production run, during which the trajectory data is collected.

Analysis of Dynamic Behavior and Solvent Effects

Analysis of the MD trajectory would provide insights into the conformational flexibility of this compound. For instance, the simulation could reveal the preferred orientations of the acetate group relative to the pyrazine ring and how these conformations change over time.

Furthermore, MD simulations are crucial for understanding how the solvent influences the molecule's structure and dynamics. By analyzing the radial distribution functions between the solute and solvent molecules, one can characterize the solvation shell and identify specific interactions, such as hydrogen bonds with water molecules. If this molecule were to be studied as a ligand for a biological target, MD simulations could be used to model the binding process, predict the binding affinity, and identify the key intermolecular interactions that stabilize the ligand-protein complex.

Molecular Docking Studies in Target-Oriented Research

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein. While specific molecular docking studies on this compound are not extensively available in publicly accessible research, studies on closely related derivatives, such as 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), provide valuable insights into the potential interactions and therapeutic targets for this class of compounds.

Prediction of Binding Modes and Affinities for Hypothetical Target Macromolecules

In a notable study, the molecular docking of BPU, a derivative of 5-bromopyrazine, was investigated against matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), which are key enzymes implicated in cancer progression. The computational results revealed that BPU could effectively bind to the catalytic domains of both MMP-2 and MMP-9 with significant binding affinities. nih.govnih.gov The calculated net binding energy for BPU with MMP-2 was -9.0 kcal/mol, and with MMP-9, it was -7.8 kcal/mol. nih.govnih.gov These strong binding energies suggest that BPU, and by extension, other 5-bromopyrazine derivatives, could act as potent inhibitors of these enzymes.

The binding mode analysis indicated that BPU interacts with several key amino acid residues within the active sites of MMP-2 and MMP-9. nih.gov These interactions are crucial for stabilizing the ligand-protein complex and are indicative of the compound's inhibitory potential. Although this data is for a derivative, it allows for the hypothesis that this compound could also exhibit favorable binding to similar protein targets. The acetate group, while different from the urea (B33335) moiety in BPU, could still participate in hydrogen bonding or other interactions within a protein's active site.

Ligand-Protein Interaction Profiling

The interaction profile of BPU with MMP-2 and MMP-9 revealed a variety of intermolecular forces contributing to the stable binding. nih.gov These included hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specific amino acid residues involved in these interactions are critical for understanding the mechanism of inhibition. For instance, the pyrazine and bromophenyl groups of BPU likely form hydrophobic and pi-stacking interactions with nonpolar residues in the active site, while the urea moiety can act as a hydrogen bond donor and acceptor. nih.gov

Molecular dynamics simulations further supported the stability of the BPU-MMP complexes, indicating that the compound remains securely bound within the active site over time. nih.govnih.gov This detailed interaction profiling is essential for the rational design of more potent and selective inhibitors based on the 5-bromopyrazine scaffold. For this compound, a similar analysis would be necessary to predict its specific interactions and guide further structural modifications to enhance binding affinity and selectivity for a given target.

Structure-Activity Relationship (SAR) Derivations from Computational Models

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are powerful tools for deriving these relationships.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are built using molecular descriptors that quantify various physicochemical properties of the molecules. While specific QSAR studies on this compound are not readily found, research on other pyrazoline and pyrazole (B372694) derivatives provides a framework for how such models could be developed.

For instance, a QSAR study on a series of pyrazoline derivatives as carbonic anhydrase inhibitors resulted in a statistically significant model with good predictive power. researchgate.netafricaresearchconnects.comnih.gov The model identified key molecular descriptors, such as 3D-autocorrelation and RDF descriptors, that were crucial for the inhibitory activity. researchgate.net Another QSAR study on pyrazoline derivatives as anticancer agents also yielded a robust model, highlighting the importance of descriptors like fractional polar surface area, dipole moment, and strain energy in determining the compounds' efficacy. ijper.org

These examples demonstrate that a QSAR model for this compound and its analogs could be developed by synthesizing a series of related compounds, evaluating their biological activity against a specific target, and then using computational software to generate molecular descriptors and build a predictive model. youtube.com Such a model would be invaluable for designing new derivatives with improved potency and a better understanding of the underlying SAR.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target receptor. This model can then be used as a 3D query to search large compound databases in a process called virtual screening, to identify new potential lead compounds. nih.govmdpi.com

While a specific pharmacophore model for this compound is not available, the principles of this methodology are widely applied in drug discovery. For example, structure-based pharmacophore models have been successfully generated for targets like the bromodomain-containing protein 4 (BRD4), a target in cancer therapy. nih.govnih.gov These models are built based on the known interactions between a ligand and its protein target. nih.gov The identified pharmacophoric features can then guide the design of new molecules with the desired spatial arrangement of functional groups.

For this compound, a pharmacophore model could be developed once a specific biological target is identified and its 3D structure, preferably in complex with a ligand, is known. This model would define the key interaction points required for binding. Virtual screening using this pharmacophore could then lead to the discovery of novel compounds with diverse chemical scaffolds that still satisfy the essential binding features, potentially leading to the identification of more potent and selective modulators of the target.

Table of Compounds

Applications of 5 Bromopyrazin 2 Yl Acetate in Pre Clinical Drug Discovery Research

Role as a Privileged Scaffold in Medicinal Chemistry Programs

The pyrazine (B50134) ring system is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. rsc.orgresearchgate.net The inherent chemical properties of the pyrazine nucleus, such as its aromaticity, ability to participate in hydrogen bonding through its nitrogen atoms, and its capacity for diverse substitutions, make it a versatile starting point for the synthesis of new bioactive molecules. researchgate.net 5-Bromopyrazin-2-yl acetate (B1210297), in particular, offers multiple reaction sites for chemical modification, making it a valuable building block in drug discovery programs.

The design and synthesis of novel chemotypes based on the pyrazine scaffold are central to many medicinal chemistry efforts. rjpbcs.compsu.edu Pyrazine derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov The synthesis of these derivatives often involves leveraging the reactivity of substituted pyrazines. For instance, the bromine atom on 5-Bromopyrazin-2-yl acetate can be readily displaced or used in cross-coupling reactions, such as the Sonogashira coupling, to introduce a variety of substituents and build molecular complexity. researchgate.net

The acetate group at the 2-position can be hydrolyzed to the corresponding pyrazinol, which can then be used in further synthetic transformations. A general approach to creating diverse pyrazine-based compounds involves the reaction of a pyrazine core with various side chains and functional groups to explore the chemical space around the scaffold. nih.gov For example, pyrazine-2-carboxylic acids can be coupled with different amines to generate a library of amide derivatives. nih.gov While direct synthetic examples starting from this compound are not extensively detailed in the reviewed literature, the reactivity of the closely related 5-bromopyrazin-2-amine suggests that the bromo-substituent is a key handle for synthetic diversification. rjpbcs.com

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to identify novel and patentable chemotypes with improved pharmacological profiles. nih.govnih.gov Scaffold hopping involves replacing the central core of a known active molecule with a different scaffold while maintaining the original biological activity. nih.govresearchgate.net This can lead to compounds with better properties, such as enhanced potency, selectivity, or improved pharmacokinetic characteristics. nih.gov The pyrazine scaffold of this compound can be considered a candidate for scaffold hopping experiments, where it might replace other heterocyclic cores in known drug molecules.

Bioisosteric replacement, a more subtle modification, involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. nih.gov This strategy is often used to fine-tune the properties of a lead compound. For the this compound scaffold, the bromine atom could be replaced by other halogens (e.g., chlorine) or a trifluoromethyl group to modulate electronic properties and lipophilicity. Similarly, the acetate group could be replaced with other bioisosteres like amides or small heterocyclic rings to alter hydrogen bonding capacity and metabolic stability. These strategies represent rational approaches to leveraging the this compound core for the development of new therapeutic agents.

Investigation of this compound Derivatives as Enzyme Inhibitors

Derivatives of the 5-Bromopyrazin-2-yl scaffold have been investigated as inhibitors of several key enzymes implicated in various diseases, demonstrating the therapeutic potential of this chemical class.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. researchgate.netnih.gov Overexpression of certain MMPs, such as MMP-2 and MMP-9, is associated with cancer metastasis and other pathological conditions. google.comresearchgate.net Consequently, the development of MMP inhibitors is a significant area of cancer research. google.com

A novel pyrazine derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), which is structurally related to this compound, has been designed and synthesized to explore its anticancer potential. nih.gov In vitro studies have shown that BPU exhibits effective cytotoxic activity against several cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. nih.gov The compound was found to be most potent against the Jurkat cell line with an IC50 value of 4.64 ± 0.08 µM.

Computational molecular docking and molecular dynamics simulations have suggested that BPU may exert its anticancer effects, at least in part, by inhibiting MMP-2 and MMP-9. nih.gov The docking studies revealed favorable binding interactions of BPU with the catalytic sites of both MMP-2 and MMP-9, with docking energies of -9.0 kcal/mol and -7.8 kcal/mol, respectively. nih.gov These findings highlight the potential of the 5-bromopyrazin scaffold as a basis for the design of novel MMP inhibitors.

Table 1: In Vitro Cytotoxicity and MMP Docking Scores of BPU

| Cell Line | IC50 (µM) | Target Enzyme | Docking Score (kcal/mol) |

| Jurkat | 4.64 ± 0.08 | MMP-2 | -9.0 |

| HeLa | 9.22 ± 0.17 | MMP-9 | -7.8 |

| MCF-7 | Not specified |

Data sourced from multiple studies. nih.gov

Dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and is a validated target for the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis, as well as for cancer and viral infections. nih.gov The inhibition of DHODH depletes the supply of pyrimidines, which are essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes. nih.gov

Several classes of DHODH inhibitors have been developed, with many featuring heterocyclic scaffolds. While the direct investigation of this compound derivatives as DHODH inhibitors has not been explicitly reported in the reviewed literature, the pyrazine core represents a structural motif with the potential for interaction with the enzyme. The design of novel DHODH inhibitors often involves the exploration of diverse heterocyclic systems to optimize binding and pharmacokinetic properties. Given the success of other nitrogen-containing heterocycles in this area, the 5-bromopyrazin scaffold could serve as a valuable starting point for the design and synthesis of new potential DHODH inhibitors.

SHP2 (Src homology 2-containing protein tyrosine phosphatase 2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-MAPK pathway. nih.gov It has emerged as an important target in oncology, and the development of allosteric inhibitors of SHP2 is an active area of research. nih.gov

Research into novel SHP2 allosteric inhibitors has led to the development of compounds with an imidazopyrazine core. nih.gov The synthesis of these potent inhibitors has been shown to start from 5-bromopyrazine-2,3-diamine (B1303637), a compound closely related to this compound. nih.gov For instance, the reaction of 5-bromopyrazine-2,3-diamine with carbonyldiimidazole leads to a key bromoimidazopyrazinone intermediate. nih.gov Subsequent modifications of this intermediate have yielded highly potent SHP2 allosteric inhibitors. nih.gov One such derivative demonstrated an IC50 of 47 nM. nih.gov While not directly synthesized from this compound, these findings underscore the importance of the substituted pyrazine framework in achieving potent SHP2 inhibition. The development of these imidazopyrazine derivatives showcases a successful application of scaffold exploration based on a pyrazine core.

Table 2: Activity of an Imidazopyrazine-based SHP2 Inhibitor

| Compound | Core Scaffold | Starting Material | Target | IC50 (nM) |

| Imidazopyrazine derivative | Imidazopyrazine | 5-bromopyrazine-2,3-diamine | SHP2 | 47 |

Data sourced from a study on novel SHP2 allosteric inhibitors. nih.gov

Other Enzyme Target Exploration

While initial research into pyrazine-based compounds may focus on primary targets like kinases, the structural versatility of the pyrazine scaffold has prompted broader investigations into other enzyme classes. In preclinical drug discovery, analogues of this compound are being evaluated against a diverse array of enzymatic targets, highlighting the expansive therapeutic potential of this chemical family.

One area of exploration is non-receptor tyrosine phosphatases, such as the SHP2 protein. nih.gov SHP2 is a critical signaling node involved in cell proliferation and metabolism, and its association with cancer has made it an attractive drug target. nih.gov Researchers have designed and synthesized pyrazine-based small molecules to inhibit SHP2, optimizing known inhibitors by introducing novel linkers to the pyrazine core. nih.gov

The exploration extends to enzymes crucial for cellular metabolism and defense. For instance, pyrazine-curcumin hybrids have been shown to inhibit thioredoxin reductase (TrxR), an enzyme involved in redox balance, leading to the accumulation of reactive oxygen species (ROS) in cancer cells. nih.gov Other pyrazine-containing derivatives have demonstrated inhibitory activity against Poly(ADP-ribose) polymerase (PARP), an enzyme central to DNA repair pathways. nih.gov

Furthermore, pyrazine derivatives have been investigated as inhibitors of enzymes outside the direct scope of cancer, such as tryptophan hydroxylase-1 (Tph-1), which is involved in serotonin (B10506) biosynthesis. nih.gov In the context of infectious diseases, pyrazine-oxadiazole hybrids have been identified as potent inhibitors of the DprE1 enzyme from Mycobacterium tuberculosis, a crucial component in the synthesis of the bacterial cell wall. researchgate.net Another novel target inhibited by pyrazinamide (B1679903) analogues is prolyl-tRNA synthetase (PRS), an essential enzyme for protein synthesis. researchgate.net The discovery of pyrazine-pyridine biheteroaryls as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) was an unexpected outcome of an attempt to optimize a cyclin-dependent kinase-1 (CDK1) inhibitor, underscoring the value of screening pyrazine libraries against diverse enzyme targets. nih.gov

In Vitro and Ex Vivo Mechanistic Studies of this compound Analogues

Cell Cycle Analysis Methodologies (e.g., Flow Cytometry)

Understanding how a potential drug affects cell division is a cornerstone of anticancer research. Cell cycle analysis, most commonly performed using flow cytometry, is a powerful technique to quantify the distribution of cells in different phases of their life cycle (G0/G1, S, and G2/M). youtube.comauctoresonline.org This method relies on staining the cellular DNA with a fluorescent dye, such as propidium (B1200493) iodide (PI) or DAPI. youtube.comauctoresonline.org The fluorescence intensity of a stained cell is directly proportional to its DNA content, allowing for the differentiation of cell populations. youtube.com Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase (DNA synthesis) have an intermediate amount. youtube.com

In preclinical studies, analogues of this compound have demonstrated the ability to modulate the cell cycle. For example, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), a derivative of the core compound, was found to effectively arrest the cell cycle in the sub-G1 phase in Jurkat cancer cells, an indication of apoptosis induction. nih.gov Other pyrazine analogues have shown different effects; for instance, a triazolo[4,3-a] pyrazine derivative (compound 17l) was reported to cause cell cycle arrest in the G0/G1 phase in A549 lung cancer cells in a dose-dependent manner. nih.gov These studies highlight the ability of pyrazine-based compounds to interfere with cell cycle progression, a key mechanism for their potential anticancer activity.

| Compound/Analogue | Cell Line | Observed Effect | Methodology | Source |

|---|---|---|---|---|

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | Jurkat | Arrest in sub-G1 phase | Flow Cytometry | nih.gov |

| Triazolo[4,3-a] pyrazine derivative (17l) | A549 | Arrest in G0/G1 phase | Flow Cytometry | nih.gov |

| Pyrazole (B372694) derivative (Compound 24) | MCF-7 | Arrest at S and G2/M phases | Flow Cytometry | nih.gov |

| Pyrazole PTA-1 | MDA-MB-231 | Arrest in S and G2/M phases | Flow Cytometry | nih.gov |

Antiangiogenic Potential Assessment in Ex Vivo Models (e.g., CAM assays)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. derpharmachemica.com The chick chorioallantoic membrane (CAM) assay is a widely used and effective ex vivo model to study the pro- or antiangiogenic effects of chemical compounds. psu.edunih.gov The CAM is a highly vascularized membrane in the developing chick embryo that serves as a robust platform for observing blood vessel growth in a living system. psu.edunih.gov In a typical assay, a test compound is applied to the CAM, and its effect on the growth and patterning of the blood vessel network is evaluated qualitatively and quantitatively. nih.gov

Research has shown that the pyrazine scaffold is a promising backbone for antiangiogenic agents. A derivative of this compound, specifically 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated significant antiangiogenic properties in the ex vivo shell-less CAM assay. nih.gov The compound was observed to inhibit the formation of blood vessels in the membrane, suggesting it could act as a potent anticancer agent by cutting off a tumor's blood supply. nih.gov Broader studies on pyrazine and its derivatives have confirmed these findings, showing they can inhibit CAM growth and impair the migration of mesodermal blood vessels and their differentiation into a capillary plexus at very low doses. psu.edunih.gov

| Compound | Model | Key Finding | Source |

|---|---|---|---|

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | Shell-less CAM Assay | Significant inhibition of blood vessel formation. | nih.gov |

| Pyrazine | CAM Assay | Inhibited CAM growth and impaired capillary plexus formation at nanomolar doses. | psu.edunih.gov |

| 2,3-dimethylpyrazine | CAM Assay | Disturbed the pattern of blood vessel development at micromolar doses. | psu.edu |

| 2-Ethylpyrazine | CAM Assay | Inhibited CAM growth at nanomolar doses. | psu.edu |

Investigation of Protein Synthesis Inhibition Mechanisms

Targeting the machinery of protein synthesis is a viable strategy for developing antimicrobial and anticancer agents. Investigations into pyrazine analogues have uncovered specific mechanisms of protein synthesis inhibition. A notable example comes from the study of pyrazinamide, a key anti-tuberculosis drug, and its analogues. Research has identified prolyl-tRNA synthetase (PRS), an enzyme essential for incorporating the amino acid proline into proteins, as a target. researchgate.net

Mechanistic studies have shown that certain pyrazinamide-based PRS inhibitors can block intracellular protein synthesis. researchgate.net Thermal shift assays demonstrated that these inhibitors stabilize the PRS enzyme, and crystallographic studies have elucidated their binding mode to the ATP site of the enzyme. researchgate.net This research revealed that these pyrazine-based compounds inhibit protein synthesis through a distinct mechanism compared to other known PRS inhibitors like halofuginone, highlighting the novel therapeutic avenues that can be opened by exploring pyrazine derivatives. researchgate.net

Evaluation of DNA Binding Properties in Research Models

The interaction of small molecules with DNA is a fundamental mechanism of action for many anticancer drugs. nih.gov These interactions can be covalent or non-covalent. nih.gov Non-covalent binding modes include intercalation, where a planar molecule inserts itself between the base pairs of the DNA helix, and groove binding, where a molecule fits into the major or minor grooves of the DNA. nih.govbeilstein-journals.org Various experimental and computational techniques are used to study these interactions, including UV-Visible absorption spectroscopy, viscosity measurements, and molecular docking. nih.govnih.gov

Studies on pyrazine-based compounds have revealed their potential to act as DNA binders. For instance, pyrazine-bipyrazole gold(III) complexes have been shown to intercalate between DNA base pairs, with binding constants (Kb) in the range of 5.4 × 10⁴ to 2.17 × 10⁵ M⁻¹. nih.gov This intercalative mode was supported by viscosity measurements and molecular docking studies. nih.gov Another study on 2-chloro-3-hydrazinopyrazine (2Cl3HP), a low-molecular-weight pyrazine derivative, also indicated a high affinity for DNA. nih.govnih.gov Molecular docking suggested a binding mechanism involving nonspecific π–π interactions between the pyrazine ring and deoxyribose rings within a DNA groove. nih.gov These findings suggest that direct interaction with DNA, either through intercalation or groove binding, may be a contributing factor to the cytotoxic effects observed for certain pyrazine analogues. science.gov

| Compound Class | Binding Mode | Binding Constant (Kb) | Methodology | Source |

|---|---|---|---|---|

| Pyrazine-bipyrazole Au(III) complexes | Intercalation | 5.4 × 10⁴ - 2.17 × 10⁵ M⁻¹ | UV-Vis Spectroscopy, Viscosity Measurement, Molecular Docking | nih.gov |

| 2-chloro-3-hydrazinopyrazine (2Cl3HP) | Groove Binding (π–π interactions) | High Affinity (qualitative) | Spectrophotometry, Molecular Docking (DFT) | nih.govnih.gov |